molecular formula C15H11NO2 B11869886 2-phenylindolizine-5-carboxylic Acid

2-phenylindolizine-5-carboxylic Acid

Cat. No.: B11869886
M. Wt: 237.25 g/mol
InChI Key: IYMLMUDOSBHJOP-UHFFFAOYSA-N
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Description

2-Phenylindolizine-5-carboxylic Acid is an organic compound belonging to the indolizine family Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylindolizine-5-carboxylic Acid typically involves the lithiation of 2-phenylindolizine followed by carboxylation. The lithiation process is achieved using a strong base such as n-butyllithium, which selectively lithiates the 5-position of the indolizine ring. The lithiated intermediate is then treated with carbon dioxide to introduce the carboxylic acid group at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale lithiation and carboxylation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylindolizine-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Scientific Research Applications

2-Phenylindolizine-5-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing selective estrogen receptor modulators (SERMs).

    Industry: Utilized in the development of advanced materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 2-phenylindolizine-5-carboxylic Acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity. This interaction influences various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a phenyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-phenylindolizine-5-carboxylic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H,(H,17,18)

InChI Key

IYMLMUDOSBHJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3C(=O)O

Origin of Product

United States

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